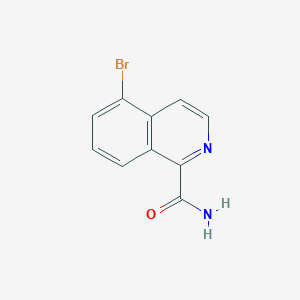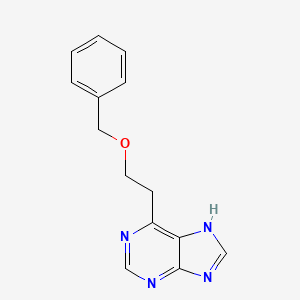
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one est un composé organique synthétique qui appartient à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent utilisées en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one implique généralement la réaction du 2-chloropropane avec la 8-méthoxyquinazolin-4(1H)-one dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base, comme le carbonate de potassium, et d'un solvant comme le diméthylformamide. Le mélange réactionnel est chauffé à une température d'environ 100 °C pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
À l'échelle industrielle, la production de 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one peut impliquer des réacteurs à flux continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit la production de composés de haute pureté adaptés à des applications ultérieures.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Ammoniac dans l'éthanol sous reflux.
Principaux produits formés
Oxydation : Formation des dérivés de quinazolinone correspondants avec des chaînes latérales oxydées.
Réduction : Formation de dérivés de quinazolinone réduits.
Substitution : Formation de dérivés de quinazolinone substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
La 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropropan-2-yl)-8-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(2-Chloropropan-2-yl)-8-hydroxyquinazolin-4(1H)-one
- 2-(2-Chloropropan-2-yl)-8-éthoxyquinazolin-4(1H)-one
- 2-(2-Chloropropan-2-yl)-8-méthylquinazolin-4(1H)-one
Unicité
La 2-(2-Chloropropan-2-yl)-8-méthoxyquinazolin-4(1H)-one est unique en raison de la présence du groupe méthoxy en position 8, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut améliorer son potentiel en tant qu'agent thérapeutique par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
76983-58-9 |
|---|---|
Formule moléculaire |
C12H13ClN2O2 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
2-(2-chloropropan-2-yl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,13)11-14-9-7(10(16)15-11)5-4-6-8(9)17-3/h4-6H,1-3H3,(H,14,15,16) |
Clé InChI |
NQQKYKSHAYVABJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC2=C(C=CC=C2OC)C(=O)N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
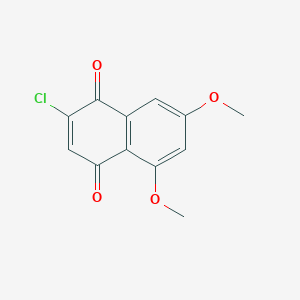
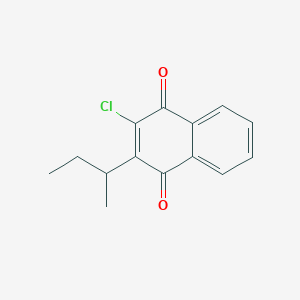
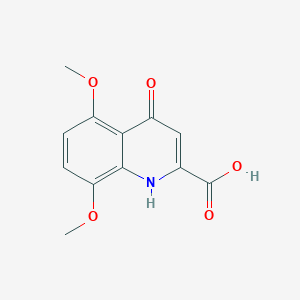
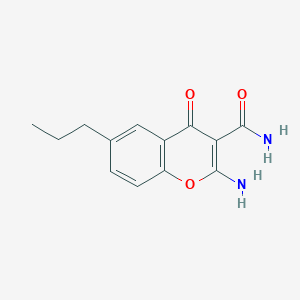




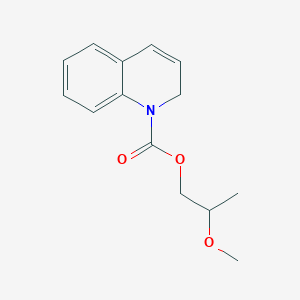
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)
